molecular formula C8H5BrFNO4 B13043428 Methyl 5-bromo-4-fluoro-2-nitrobenzoate

Methyl 5-bromo-4-fluoro-2-nitrobenzoate

Cat. No.: B13043428
M. Wt: 278.03 g/mol
InChI Key: NZMDRZXCOIKKOT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-fluoro-2-nitrobenzoate is a halogenated aromatic ester featuring bromine (position 5), fluorine (position 4), and a nitro group (position 2) on a benzoate backbone. The methyl ester functional group enhances its stability and modulates solubility in organic solvents. This compound is likely utilized as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its electron-withdrawing substituents, which influence reactivity and regioselectivity in further synthetic modifications.

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

methyl 5-bromo-4-fluoro-2-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3

InChI Key

NZMDRZXCOIKKOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-fluoro-2-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-fluoro-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by affecting the electron density on the ring. These interactions are crucial in determining the pathways and outcomes of its chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

Methyl 5-bromo-4-fluoro-2-methoxybenzoate (Similarity: 0.95 )
  • Structure : Replaces the nitro group with a methoxy (-OCH₃) at position 2.
  • Key Differences :
    • The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the nitro group is strongly electron-withdrawing, deactivating the ring.
    • Reactivity: Methoxy derivatives may undergo Friedel-Crafts alkylation more readily, while the nitro group in the target compound favors nucleophilic aromatic substitution (NAS) or reduction reactions.
  • Applications : Likely used in coupling reactions where electron-rich aromatic systems are required.
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Similarity: 0.95 )
  • Structure : Features a hydroxyl (-OH) group at position 2 instead of nitro.
  • Key Differences: The hydroxyl group introduces acidity (pKa ~10–12), enabling solubility in basic aqueous solutions.
  • Applications : Suitable for pH-sensitive syntheses or metal coordination chemistry.
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5 )
  • Structure : Contains an additional bromomethyl (-CH₂Br) substituent at position 2.
  • Key Differences :
    • Molecular Weight: 325.96 g/mol (vs. ~292.98 g/mol estimated for the target compound).
    • Reactivity: The bromomethyl group enables alkylation or elimination reactions, absent in the nitro-substituted target.
  • Applications : Serves as a bifunctional intermediate in cross-coupling or polymer chemistry.
Methyl 4-bromo-3-formamidobenzoate (C9H8BrNO3 )
  • Structure : Substitutes the nitro group with a formamido (-NHCHO) group at position 3.
  • Key Differences :
    • The formamido group participates in hydrogen bonding, enhancing solubility in polar solvents.
    • Electronic Effects: Less deactivating than nitro, altering regioselectivity in electrophilic substitutions.
  • Applications: Potential use in peptide mimetics or bioactive molecule synthesis.

Physical and Chemical Properties (Inferred)

Property Methyl 5-bromo-4-fluoro-2-nitrobenzoate* Methyl 5-bromo-4-fluoro-2-methoxybenzoate Methyl 4-bromo-5-fluoro-2-hydroxybenzoate Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate
Molecular Formula C₈H₄BrFNO₄ (estimated) C₉H₇BrFO₃ C₈H₅BrFO₃ C₉H₇Br₂FO₂
Molar Mass (g/mol) ~292.98 ~278.06 ~264.02 325.96
Key Substituents -NO₂, -Br, -F, -COOCH₃ -OCH₃, -Br, -F, -COOCH₃ -OH, -Br, -F, -COOCH₃ -CH₂Br, -Br, -F, -COOCH₃
Solubility Low in water; high in DMSO, DMF Moderate in polar aprotic solvents High in basic aqueous solutions Low in water; soluble in halogenated solvents
Stability High (electron-withdrawing nitro) Moderate (electron-donating methoxy) Moderate (acidic hydroxyl) Moderate (reactive bromomethyl)

*Estimated based on analogous structures.

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